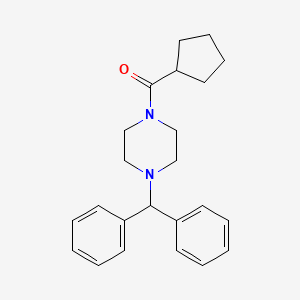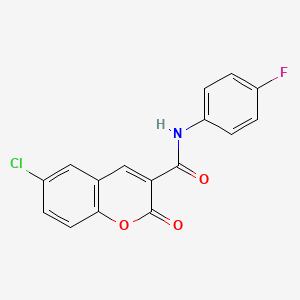![molecular formula C17H18N6S B5840967 14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B5840967.png)
14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene
Vue d'ensemble
Description
14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[108002,1005,9015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene is a complex organic compound characterized by its unique pentacyclic structure
Applications De Recherche Scientifique
14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions, thia-bridging, and the introduction of the 2-methylpropyl group. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens (Cl2, Br2) or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Mécanisme D'action
The mechanism by which 14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexibuprofen: A pharmacologically active enantiomer of ibuprofen, known for its anti-inflammatory properties.
Lopinavir: An antiretroviral medication used in the treatment of HIV/AIDS.
Enalkiren: A renin inhibitor used in the management of hypertension.
Uniqueness
14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene is unique due to its complex pentacyclic structure and the presence of a thia-bridge, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
14-(2-methylpropyl)-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-9(2)7-12-10-5-3-4-6-11(10)13-14-15(24-17(13)19-12)16-20-21-22-23(16)8-18-14/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIXFAATVETFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1CCCC3)C4=C(S2)C5=NN=NN5C=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5840887.png)
![4-[(4-bromobenzyl)oxy]benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5840908.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-benzoylglycinate](/img/structure/B5840921.png)
![3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5840928.png)

![1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine](/img/structure/B5840945.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B5840957.png)
![3-(2-furyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acrylamide](/img/structure/B5840960.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5840963.png)
![4-bromo-N-[(3-methoxyphenyl)methyl]-2-methylaniline](/img/structure/B5840969.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5840970.png)



